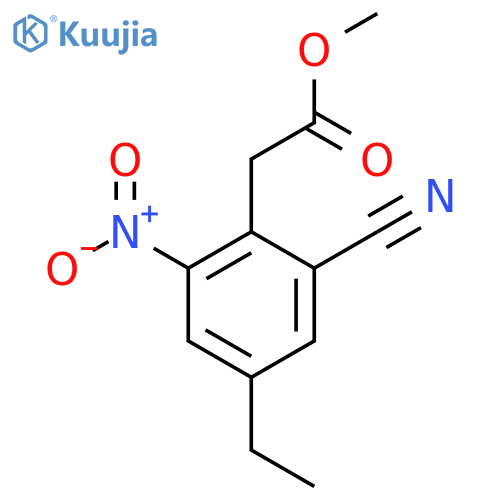Cas no 1807244-12-7 (Methyl 2-cyano-4-ethyl-6-nitrophenylacetate)

Methyl 2-cyano-4-ethyl-6-nitrophenylacetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-cyano-4-ethyl-6-nitrophenylacetate
-
- インチ: 1S/C12H12N2O4/c1-3-8-4-9(7-13)10(6-12(15)18-2)11(5-8)14(16)17/h4-5H,3,6H2,1-2H3
- InChIKey: YFDOXGPLOGFJCT-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC1C(C#N)=CC(=CC=1[N+](=O)[O-])CC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 368
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 95.9
Methyl 2-cyano-4-ethyl-6-nitrophenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010002454-1g |
Methyl 2-cyano-4-ethyl-6-nitrophenylacetate |
1807244-12-7 | 97% | 1g |
1,579.40 USD | 2021-07-06 | |
| Alichem | A010002454-250mg |
Methyl 2-cyano-4-ethyl-6-nitrophenylacetate |
1807244-12-7 | 97% | 250mg |
470.40 USD | 2021-07-06 | |
| Alichem | A010002454-500mg |
Methyl 2-cyano-4-ethyl-6-nitrophenylacetate |
1807244-12-7 | 97% | 500mg |
863.90 USD | 2021-07-06 |
Methyl 2-cyano-4-ethyl-6-nitrophenylacetate 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
Methyl 2-cyano-4-ethyl-6-nitrophenylacetateに関する追加情報
Methyl 2-cyano-4-ethyl-6-nitrophenylacetate (CAS No. 1807244-12-7): A Versatile Intermediate in Organic Synthesis
Methyl 2-cyano-4-ethyl-6-nitrophenylacetate (CAS No. 1807244-12-7) is a specialized organic compound that has gained significant attention in recent years due to its unique chemical properties and wide range of applications in pharmaceutical and agrochemical research. This ester derivative, featuring both cyano and nitro functional groups, serves as a crucial building block in the synthesis of more complex molecules.
The molecular structure of Methyl 2-cyano-4-ethyl-6-nitrophenylacetate combines several reactive moieties that make it particularly valuable for heterocyclic compound synthesis. The presence of the ethyl substituent at the 4-position and the nitro group at the 6-position creates interesting electronic effects that influence its reactivity patterns. Researchers frequently search for information about "nitrophenylacetate derivatives" and "cyanoester applications," reflecting the growing interest in this class of compounds.
In pharmaceutical research, Methyl 2-cyano-4-ethyl-6-nitrophenylacetate serves as a key intermediate for the development of potential drug candidates. Its structural features make it particularly suitable for creating molecules with specific biological activities. Recent studies have explored its use in the synthesis of compounds that may interact with various enzyme systems, though specific therapeutic applications are still under investigation.
The compound's ester functionality provides excellent opportunities for further chemical modifications, making it a favorite among medicinal chemists working on structure-activity relationship studies. Many researchers are actively searching for "methyl cyanoacetate derivatives" and "nitrophenyl building blocks," indicating the relevance of this compound in current synthetic chemistry trends.
From a synthetic chemistry perspective, Methyl 2-cyano-4-ethyl-6-nitrophenylacetate offers multiple reactive sites that can be selectively modified. The cyano group can participate in various condensation reactions, while the nitro group can be reduced to amines or participate in nucleophilic aromatic substitution reactions. This versatility explains why searches for "multifunctional aromatic esters" have increased in recent months.
In material science applications, derivatives of Methyl 2-cyano-4-ethyl-6-nitrophenylacetate have shown potential as precursors for organic electronic materials. The conjugated system formed by the aromatic ring with electron-withdrawing groups may contribute to interesting electronic properties, making it relevant to researchers investigating "organic semiconductors" and "conjugated molecular systems."
The synthesis of Methyl 2-cyano-4-ethyl-6-nitrophenylacetate typically involves multi-step procedures starting from commercially available precursors. Optimization of these synthetic routes remains an active area of research, with many chemists searching for "efficient nitrophenylacetate synthesis" methods. Recent advances in green chemistry have also prompted investigations into more sustainable preparation methods for such intermediates.
Analytical characterization of Methyl 2-cyano-4-ethyl-6-nitrophenylacetate typically involves a combination of techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis. The compound's distinct spectral features make it relatively easy to identify and quantify, which is important for quality control in research and development settings.
Storage and handling of Methyl 2-cyano-4-ethyl-6-nitrophenylacetate require standard laboratory precautions for organic compounds. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended when working with this material, consistent with good laboratory practices for all chemical substances.
The commercial availability of Methyl 2-cyano-4-ethyl-6-nitrophenylacetate has improved in recent years as demand from the research community has grown. Suppliers often list it under various names including "methyl α-cyano-4-ethyl-6-nitrobenzeneacetate" or "2-cyano-2-(4-ethyl-6-nitrophenyl)acetic acid methyl ester," which are important variations to include in search queries.
Future research directions for Methyl 2-cyano-4-ethyl-6-nitrophenylacetate may include exploration of its use in click chemistry applications, development of novel catalytic systems for its derivatization, and investigation of its potential in supramolecular chemistry. These emerging applications align with current trends in organic synthesis and molecular design.
For researchers considering working with Methyl 2-cyano-4-ethyl-6-nitrophenylacetate, it's important to consult recent literature for the latest synthetic applications and safety information. The compound's unique combination of functional groups continues to make it a valuable tool in the synthetic chemist's repertoire, particularly for those working on complex molecular architectures.
In conclusion, Methyl 2-cyano-4-ethyl-6-nitrophenylacetate (CAS No. 1807244-12-7) represents an important class of synthetic intermediates with broad utility in medicinal chemistry, materials science, and organic synthesis. Its structural features and reactivity profile ensure its continued relevance in chemical research, as evidenced by the growing number of publications and patents referencing this compound and its derivatives.
1807244-12-7 (Methyl 2-cyano-4-ethyl-6-nitrophenylacetate) 関連製品
- 2148572-67-0(2-amino-5-ethoxy-4-hydroxypentanamide)
- 119678-66-9((1R)-1-(1-benzofuran-2-yl)ethan-1-ol)
- 303997-62-8(4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine)
- 2649072-38-6(1-(3-isocyanato-3-methylbutyl)-1H-pyrazole)
- 303017-42-7(1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole)
- 2169312-01-8(1-(trifluoromethyl)bicyclo2.1.1hexane-5-carboxylic acid, endo)
- 1358954-08-1(N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)
- 886950-30-7(N-(3-methoxyphenyl)-2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxyacetamide)
- 866347-00-4((2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide)
- 1785387-18-9(1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl-)




